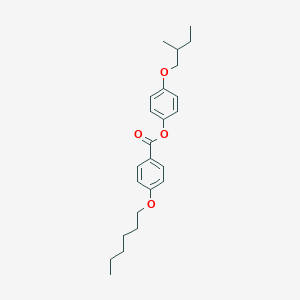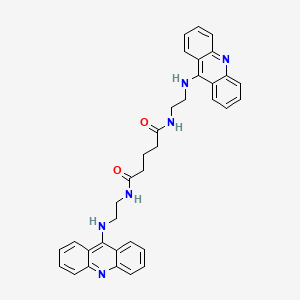
N,N'-Bis(2-(9-acridinylamino)ethyl)pentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide is a complex organic compound known for its unique structure and properties. It is characterized by the presence of acridine moieties, which are known for their intercalating properties with DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide typically involves the reaction of acridine derivatives with diamines. One common method includes the reaction of 9-chloroacridine with N,N’-bis(2-aminoethyl)pentanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The acridine moieties can be oxidized to form N-oxides.
Reduction: The compound can be reduced under specific conditions to modify the acridine rings.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include acridine N-oxides, reduced acridine derivatives, and substituted acridine compounds. These products can have varied applications depending on the functional groups introduced .
Aplicaciones Científicas De Investigación
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mecanismo De Acción
The primary mechanism of action of N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide involves intercalation with DNA. The acridine moieties insert between the base pairs of the DNA helix, disrupting the normal function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s ability to bind to DNA makes it a potent agent in anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(7-(9-acridinylamino)heptyl)pentanediamide
- N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide
- Pentanediamide, 3-(9-acridinylamino)-N,N’-bis(2-(9-acridinylamino)ethyl)
Uniqueness
N,N’-Bis(2-(9-acridinylamino)ethyl)pentanediamide is unique due to its specific intercalating properties and the length of its linker chain, which can influence its binding affinity and specificity for DNA. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity .
Propiedades
Número CAS |
98502-80-8 |
|---|---|
Fórmula molecular |
C35H34N6O2 |
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
N,N'-bis[2-(acridin-9-ylamino)ethyl]pentanediamide |
InChI |
InChI=1S/C35H34N6O2/c42-32(36-20-22-38-34-24-10-1-5-14-28(24)40-29-15-6-2-11-25(29)34)18-9-19-33(43)37-21-23-39-35-26-12-3-7-16-30(26)41-31-17-8-4-13-27(31)35/h1-8,10-17H,9,18-23H2,(H,36,42)(H,37,43)(H,38,40)(H,39,41) |
Clave InChI |
KWTKEUDOIITBTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCNC(=O)CCCC(=O)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


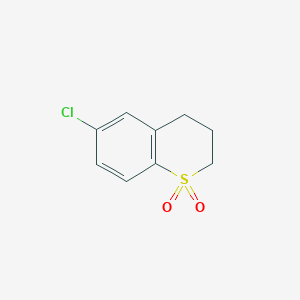
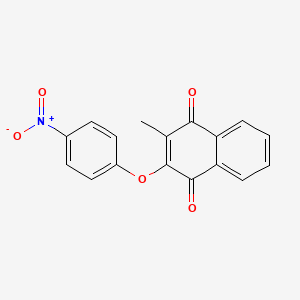
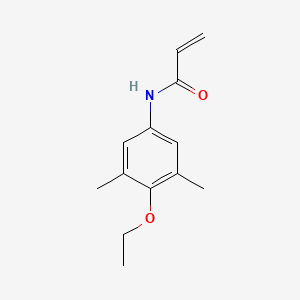
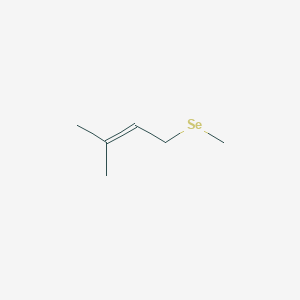
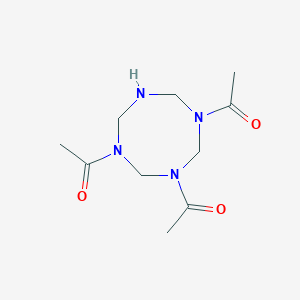
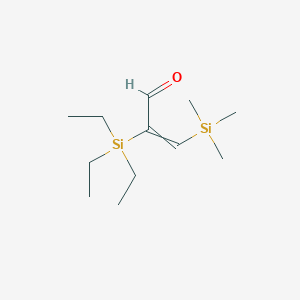
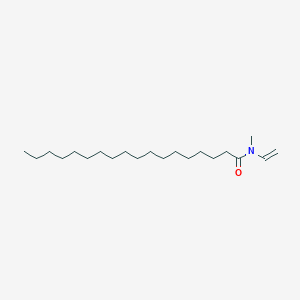
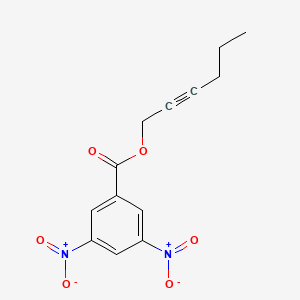
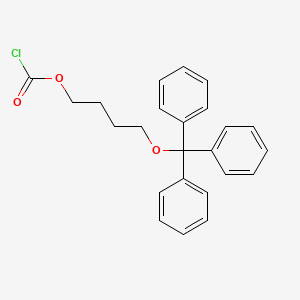
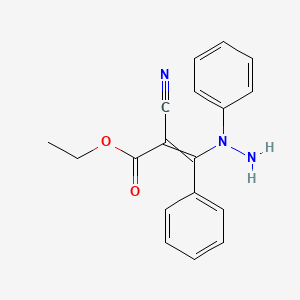
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
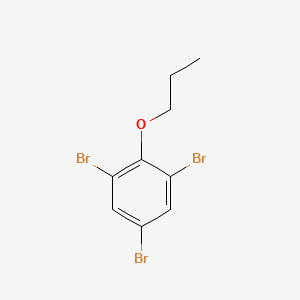
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
